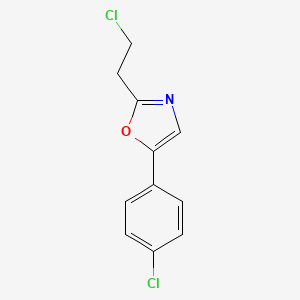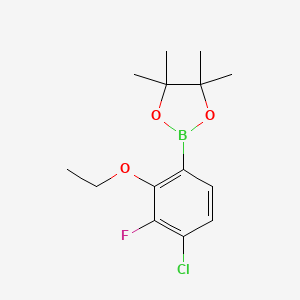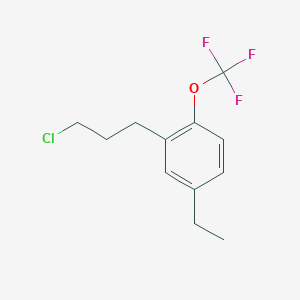![molecular formula C32H31N3O8S B14038411 N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Glu(Edans)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with glutamic acid (Glu) and the fluorescent dye Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). This compound is commonly used in peptide synthesis and fluorescence-based assays due to its unique properties, including its ability to self-assemble and its fluorescent characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(Edans)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid support. The Fmoc group is used to protect the amino group of the glutamic acid during the synthesis. The Edans dye is then coupled to the glutamic acid through its amino group .
Industrial Production Methods
Industrial production of Fmoc-Glu(Edans)-OH follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反応の分析
Types of Reactions
Fmoc-Glu(Edans)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Fluorescence Quenching: Interaction with quenching agents that affect its fluorescent properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents such as HBTU or HATU in the presence of a base like DIPEA.
Fluorescence Quenching: Various quenching agents depending on the specific application.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and quenched fluorescent compounds .
科学的研究の応用
Fmoc-Glu(Edans)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled peptides for studying peptide interactions and dynamics.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and enzyme activities.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research for imaging and targeting specific cells.
Industry: Applied in the production of biosensors and other analytical devices that require fluorescent labeling
作用機序
The mechanism by which Fmoc-Glu(Edans)-OH exerts its effects is primarily through its fluorescent properties. The Edans dye absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of the compound in various assays. The Fmoc group protects the amino group during synthesis, ensuring the correct assembly of the peptide chain .
類似化合物との比較
Similar Compounds
Fmoc-Glu(Abz)-OH: Similar to Fmoc-Glu(Edans)-OH but uses the Abz (2-aminobenzoic acid) dye instead of Edans.
Fmoc-Glu(Dabcyl)-OH: Uses the Dabcyl (4-(dimethylamino)azobenzene-4-carboxylic acid) dye, which is a quencher rather than a fluorescent dye.
Uniqueness
Fmoc-Glu(Edans)-OH is unique due to its combination of the Fmoc protecting group, glutamic acid, and the Edans fluorescent dye. This combination allows for the synthesis of fluorescently labeled peptides with specific properties, making it highly valuable in various research and industrial applications .
特性
分子式 |
C32H31N3O8S |
|---|---|
分子量 |
617.7 g/mol |
IUPAC名 |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(5-sulfonaphthalen-1-yl)amino]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H31N3O8S/c33-30(36)16-15-28(31(37)38)35(18-17-34-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,34H,15-19H2,(H2,33,36)(H,37,38)(H,40,41,42)/t28-/m0/s1 |
InChIキー |
IRNOEBNIVVDGAV-NDEPHWFRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


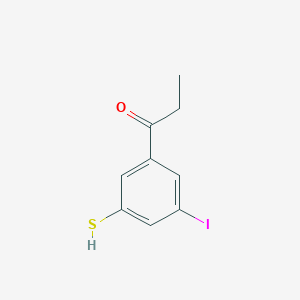
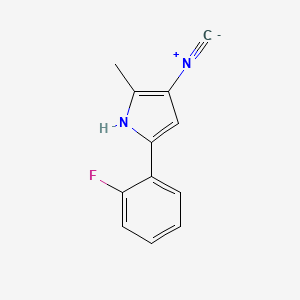
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
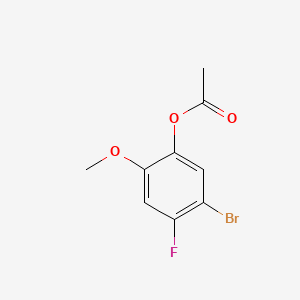
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
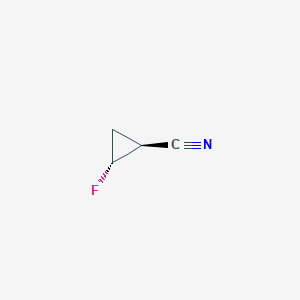
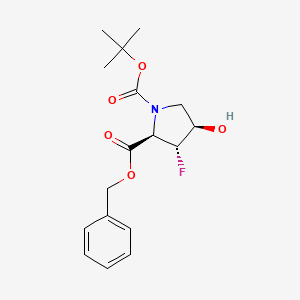
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
